3,3,4,4-Tetrafluoro-2-methylbutanoic acid
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Overview
Description
3,3,4,4-Tetrafluoro-2-methylbutanoic acid is an organic compound with the molecular formula C5H6F4O2 It is characterized by the presence of four fluorine atoms and a methyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluoro-2-methylbutanoic acid typically involves the introduction of fluorine atoms into a butanoic acid derivative. One common method is the fluorination of 2-methylbutanoic acid using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluoro-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Scientific Research Applications
3,3,4,4-Tetrafluoro-2-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluoro-2-methylbutanoic acid involves its interaction with molecular targets through its fluorinated groups. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluorobutanoic acid: Lacks the methyl group present in 3,3,4,4-Tetrafluoro-2-methylbutanoic acid.
2,2,3,3-Tetrafluorobutanoic acid: Has fluorine atoms in different positions on the butanoic acid backbone.
3,3,4,4-Tetrafluoro-2-methylpentanoic acid: Contains an additional carbon atom in the backbone compared to this compound.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3,3,4,4-tetrafluoro-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O2/c1-2(3(10)11)5(8,9)4(6)7/h2,4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYWLXOCDPKQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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